2-((2-Cyanophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)benzenecarboxamide

Description

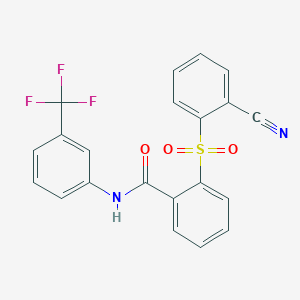

2-((2-Cyanophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)benzenecarboxamide is a synthetic small molecule characterized by a benzenecarboxamide backbone substituted with a sulfonyl group linked to a 2-cyanophenyl moiety and an N-linked 3-(trifluoromethyl)phenyl group. This compound’s structural complexity arises from the integration of electron-withdrawing groups (cyanide, sulfonyl, and trifluoromethyl), which influence its physicochemical properties, such as solubility, stability, and binding affinity.

Properties

IUPAC Name |

2-(2-cyanophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O3S/c22-21(23,24)15-7-5-8-16(12-15)26-20(27)17-9-2-4-11-19(17)30(28,29)18-10-3-1-6-14(18)13-25/h1-12H,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGKFWVMQKCIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-Cyanophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)benzenecarboxamide, also known by its CAS number 477885-97-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C21H13F3N2O3S, with a molecular weight of 430.4 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 539.0 ± 50.0 °C (Predicted) |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) |

| pKa | 12.02 ± 0.70 (Predicted) |

Research indicates that compounds with a sulfonamide moiety, such as this one, often exhibit inhibition of carbonic anhydrase enzymes, which play crucial roles in various physiological processes including acid-base balance and fluid secretion. The trifluoromethyl group may enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy.

Anticancer Properties

Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Some derivatives of benzenesulfonamides have been reported to possess antimicrobial properties. The presence of the cyanophenyl group may enhance the compound's interaction with bacterial enzymes or receptors, leading to increased antibacterial efficacy.

Case Studies

- In Vitro Studies : A study conducted on related compounds revealed that modifications in the sulfonamide structure could lead to enhanced activity against resistant bacterial strains. This suggests that structural variations in compounds like this compound could yield significant therapeutic benefits .

- Pharmacokinetic Profiles : Research into the pharmacokinetics of similar compounds indicates that modifications such as the introduction of a trifluoromethyl group can improve metabolic stability and reduce clearance rates, which is beneficial for maintaining therapeutic levels in vivo .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs:

- Synthesis : The synthesis involves multi-step reactions starting from commercially available precursors, utilizing techniques such as nucleophilic substitution and coupling reactions .

- Biological Testing : Biological assays have been employed to evaluate the cytotoxicity and antimicrobial efficacy of synthesized derivatives. Results indicate promising activity against specific cancer cell lines and bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonylcarboxamide derivatives. Below is a comparative analysis with structurally and functionally related compounds, based on available patent data and synthetic analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure : The target compound utilizes a simple benzene carboxamide scaffold, whereas analogs like the furopyridine or pyrazole derivatives (e.g., from ) incorporate heterocyclic cores to enhance target selectivity or metabolic stability .

However, the addition of a 2-cyanophenyl group may alter binding kinetics compared to analogs with halogenated phenyl rings (e.g., 3-fluorophenyl in ).

Solubility and Bioavailability: The absence of hydrophilic groups (e.g., amino or hydroxyl) in the target compound may limit aqueous solubility compared to derivatives like N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide (), which includes a polar pyridinyl moiety .

Research Findings and Mechanistic Insights

- Agrochemical Potential: Structural analogs with trifluoromethyl and sulfonyl groups (e.g., tyclopyrazoflor, isocycloseram) exhibit potent insecticidal activity by targeting GABA-gated chloride channels or chitin synthesis pathways . The target compound’s sulfonyl group may similarly disrupt ion channel function.

- Kinase Inhibition : Carboxamide derivatives with fluorinated aryl groups (e.g., ’s furopyridine carboxamide) show inhibitory effects on kinases like JAK2/3. The 3-(trifluoromethyl)phenyl group in the target compound could enhance hydrophobic interactions with kinase ATP-binding pockets .

- Metabolic Stability: The trifluoromethyl group improves resistance to oxidative metabolism, a feature shared with FDA-approved drugs like tofacitinib. However, the 2-cyanophenylsulfonyl moiety may introduce susceptibility to hydrolysis compared to more stable tert-butyl or cyclopropyl substituents (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.